JWH133 is a synthetic cannabinoid that acts as a selective agonist of the cannabinoid type-2 receptor (CB2R) [, , , , ]. It is frequently employed in scientific research to investigate the roles of CB2R in various physiological and pathological processes. JWH133 exhibits a higher affinity for CB2R compared to CB1R, making it a valuable tool for discerning the specific contributions of CB2R activation [, ].
JWH-133 is classified under the category of synthetic cannabinoids, specifically as a derivative of Δ8-tetrahydrocannabinol. It is recognized for its pharmacological properties that include analgesic, anti-inflammatory, and immunomodulatory effects. The compound is often sourced from chemical suppliers like Cayman Chemicals and is typically stored at low temperatures to maintain stability.
The synthesis of JWH-133 involves several chemical reactions that modify the structure of existing cannabinoid frameworks to enhance selectivity for CB2R. The initial steps typically include:
The synthesis process requires precise control over reaction conditions, including temperature and solvent choice, to yield high-purity JWH-133 suitable for biological testing.
JWH-133 has a molecular formula of C21H26N2O3 and a molecular weight of 354.44 g/mol. The structural representation includes:
The compound's 3D structure can be visualized using molecular modeling software, revealing how it interacts with CB2R at an atomic level.
JWH-133 undergoes various chemical reactions during its synthesis and in biological systems:
These reactions are critical for understanding both the pharmacokinetics and pharmacodynamics of JWH-133.
The mechanism of action of JWH-133 primarily involves its interaction with CB2R:
Studies have shown that JWH-133 can inhibit oxidative stress pathways, contributing further to its anti-inflammatory properties.
JWH-133 exhibits several notable physical and chemical properties:
These properties are essential for determining appropriate storage conditions and formulations for research applications.
JWH-133 has been investigated for various scientific applications due to its selective action on CB2R:
The development of synthetic cannabinoid receptor agonists emerged in the 1990s to explore the structure–activity relationships (SAR) of cannabinoid receptors. John W. Huffman’s team pioneered this field, synthesizing over 450 compounds to elucidate pharmacophore requirements for CB1 and CB2 receptor binding. Early aminoalkylindoles (e.g., WIN-55,212-2) demonstrated moderate CB2 selectivity but limited therapeutic utility due to residual CB1 affinity [3] [6]. Classical cannabinoids like Δ⁸-THC served as critical scaffolds, with modifications at key positions (C1, C3, C9) enabling enhanced receptor specificity. This work laid the foundation for JWH-133, designed to achieve unprecedented CB2 selectivity [1] [6].
JWH-133 ([6aR,10aR]-3-(1,1-dimethylbutyl)-6a,7,10,10a-tetrahydro-6,6,9-trimethyl-6H-dibenzo[b,d]pyran) was engineered through systematic modifications of the Δ⁸-THC structure:
These changes yielded a compound with 3.4 nM affinity for CB2 (Kᵢ) and 677 nM for CB1, achieving 200-fold selectivity – the highest among early synthetic agonists [1] [6].
Key structural analogs and their receptor affinities are compared below:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0